Bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane
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Overview
Description
Bis2-(cyclohexyloxy)ethoxysilane is an organosilicon compound with the molecular formula C18H36O4Si. This compound is characterized by the presence of two 2-(cyclohexyloxy)ethoxy groups attached to a dimethylsilane core. Organosilicon compounds like Bis2-(cyclohexyloxy)ethoxysilane are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(cyclohexyloxy)ethoxysilane typically involves the reaction of dimethylchlorosilane with 2-(cyclohexyloxy)ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(cyclohexyloxy)ethanol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods
In an industrial setting, the production of Bis2-(cyclohexyloxy)ethoxysilane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis2-(cyclohexyloxy)ethoxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the 2-(cyclohexyloxy)ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Bis2-(cyclohexyloxy)ethoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis2-(cyclohexyloxy)ethoxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different functional groups, facilitating the formation of new chemical bonds. This property makes it useful in catalysis and as a cross-linking agent in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
- Bis2-(methoxyethoxy)ethoxysilane
- Bis2-(ethoxyethoxy)ethoxysilane
- Bis2-(propoxyethoxy)ethoxysilane
Uniqueness
Bis2-(cyclohexyloxy)ethoxysilane is unique due to the presence of the cyclohexyloxy group, which imparts greater hydrophobicity and steric hindrance compared to its analogs. This can influence its reactivity and the properties of the materials derived from it.
Properties
CAS No. |
67721-82-8 |
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Molecular Formula |
C18H36O4Si |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bis(2-cyclohexyloxyethoxy)-dimethylsilane |
InChI |
InChI=1S/C18H36O4Si/c1-23(2,21-15-13-19-17-9-5-3-6-10-17)22-16-14-20-18-11-7-4-8-12-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
HGXISONJYYQUFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCCOC1CCCCC1)OCCOC2CCCCC2 |
Origin of Product |
United States |
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